molecular formula C10H13ClFN B1377193 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 1373223-69-8

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No. B1377193
CAS RN: 1373223-69-8
M. Wt: 201.67 g/mol
InChI Key: NERMSLPTMJQXPR-UHFFFAOYSA-N
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Description

“6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride” is a chemical compound with the CAS Number: 1373223-69-8 . It has a molecular weight of 201.67 and its linear formula is C10H13ClFN .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN.ClH/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid and it should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Material Applications

Synthesis Approach The practical synthesis of fluoro-substituted naphthalene derivatives, such as 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, is crucial for various applications. A study by Zhu Zhijian et al. (2007) highlights an alternative synthesis method for fluoro-naphthalene derivatives, overcoming the challenges in scalability and providing a more practical route for preparation (Zhu Zhijian et al., 2007).

Material Design for Liquid Crystal Displays In the context of material design, particularly for active matrix LCDs, fluoro-substituted tetrahydronaphthalene structures have been studied. Tetsuo Kusumoto et al. (2004) reported the design and synthesis of liquid crystal materials with fluoro-substituted tetrahydro-naphthalene structure, showcasing their potential use in TFT-displays due to properties like wide nematic temperature range, low melting point, and large dielectric anisotropy (Tetsuo Kusumoto et al., 2004).

Biomedical Imaging Applications Fluoro-naphthalene derivatives have also found application in the domain of biomedical imaging. A study conducted by F. Basuli et al. (2012) focused on the synthesis of ApoSense compound [18F]NST732, a fluorine-18-radiolabeled analog used for PET studies, demonstrating its potential in molecular imaging and monitoring antiapoptotic drug treatments (F. Basuli et al., 2012).

Fluorophore Development for Biological Studies

Fluorescent Probe Synthesis The development of fluorescent probes is another significant application. Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, highlighting its high binding affinities and potential in the molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).

Fluorophore for Protein Interaction Studies Kishore Baathulaa et al. (2011) described a synthesis protocol for 6-dimethylaminonaphthalimide (6-DMN), an environment-sensitive fluorophore used for investigating protein-protein interactions and in-tissue distribution in biological studies, demonstrating the versatility of fluoro-naphthalene derivatives in biological applications (Kishore Baathulaa et al., 2011).

Electronics and Solar Cell Enhancements

Organic Transistors In the field of electronics, core-chlorinated naphthalene tetracarboxylic diimides with fluoroalkyl chains were synthesized and used for n-channel organic thin-film transistors (OTFTs), demonstrating high field-effect mobilities, minimal hysteresis, and high on–off ratios in air. This study by J. H. Oh et al. (2010) underscores the potential of fluoro-naphthalene derivatives in enhancing the performance of organic electronics (J. H. Oh et al., 2010).

Bulk Heterojunction Solar Cells S. Heo et al. (2013) reported the use of naphthalene derivatives as processing additives in bulk heterojunction polymer solar cells, leading to improved efficiency, showcasing the role of fluoro-naphthalene derivatives in renewable energy technologies (S. Heo et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERMSLPTMJQXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

CAS RN

1373223-69-8
Record name 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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